molecular formula C15H19ClN2O B14689787 2,3,3a,4,5,6-Hexahydro-8-methoxy-1H-pyrazino(3,2,1-jk)carbazole hydrochloride CAS No. 34273-98-8

2,3,3a,4,5,6-Hexahydro-8-methoxy-1H-pyrazino(3,2,1-jk)carbazole hydrochloride

Cat. No.: B14689787
CAS No.: 34273-98-8
M. Wt: 278.78 g/mol
InChI Key: YPVIMFGSIVMDIP-UHFFFAOYSA-N
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Description

2,3,3a,4,5,6-Hexahydro-8-methoxy-1H-pyrazino(3,2,1-jk)carbazole hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by its hexahydrocarbazole core, which is fused with a pyrazino ring, and a methoxy group at the 8th position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3a,4,5,6-Hexahydro-8-methoxy-1H-pyrazino(3,2,1-jk)carbazole hydrochloride can be achieved through multiple synthetic routes. One common method involves the cyclization of 6-methoxy-α-tetralone, followed by a series of reactions including carbon extension and cyclization of the intermediate alcohol . Another route starts from 3-(3-methoxyphenyl)propanoic acid and involves a 4-carbon extension and double cyclization of the resulting diol .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid, followed by crystallization.

Chemical Reactions Analysis

Types of Reactions

2,3,3a,4,5,6-Hexahydro-8-methoxy-1H-pyrazino(3,2,1-jk)carbazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,3,3a,4,5,6-Hexahydro-8-methoxy-1H-pyrazino(3,2,1-jk)carbazole hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: This compound has potential pharmacological properties, including antidepressant effects. It is studied for its ability to inhibit monoamine oxidase and enhance neurotransmitter activity.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique structural properties.

Mechanism of Action

The mechanism of action of 2,3,3a,4,5,6-Hexahydro-8-methoxy-1H-pyrazino(3,2,1-jk)carbazole hydrochloride involves its interaction with specific molecular targets. In the context of its antidepressant effects, it inhibits the neuronal uptake of noradrenaline and exerts reversible, short-lasting anti-monoamine oxidase (MAO) activity . This leads to increased levels of neurotransmitters like noradrenaline and serotonin, enhancing mood and alleviating depressive symptoms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3a,4,5,6-Hexahydro-8-methoxy-1H-pyrazino(3,2,1-jk)carbazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the methoxy group at the 8th position and the hydrochloride salt form enhance its solubility, stability, and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

34273-98-8

Molecular Formula

C15H19ClN2O

Molecular Weight

278.78 g/mol

IUPAC Name

12-methoxy-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride

InChI

InChI=1S/C15H18N2O.ClH/c1-18-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-6,9,13,16H,2-4,7-8H2,1H3;1H

InChI Key

YPVIMFGSIVMDIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl

Origin of Product

United States

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